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molecular formula C11H13N3 B8722879 1-(3-phenylpropyl)-1H-1,2,4-triazole CAS No. 73725-47-0

1-(3-phenylpropyl)-1H-1,2,4-triazole

Cat. No. B8722879
M. Wt: 187.24 g/mol
InChI Key: RVINAWJAGDUCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315017

Procedure details

A mixture of 14 parts by weight of 1,2,4-triazole, 200 parts by weight of acetonitrile, 32 parts by weight of potassium carbonate and 40 parts by weight of 3-phenylpropyl bromide is stirred for 12 hours. The mixture is then filtered and the filtrate is concentrated. Distillation gives 25 parts by weight of pure 1-(3-phenylpropyl)-1,2,4-triazole; b.p. (0.013 mbar): 114°-116° C.
[Compound]
Name
14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].[C:12]1([CH2:18][CH2:19][CH2:20]Br)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(#N)C>[C:12]1([CH2:18][CH2:19][CH2:20][N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
14
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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